molecular formula C8H16 B1599018 3-Methyl-2-heptene CAS No. 3404-75-9

3-Methyl-2-heptene

Cat. No. B1599018
CAS RN: 3404-75-9
M. Wt: 112.21 g/mol
InChI Key: OFKLSPUVNMOIJB-VMPITWQZSA-N
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Description

“3-Methyl-2-heptene” is a chemical compound with the molecular formula C8H16 . It is an alkene, which is a type of hydrocarbon with a carbon-carbon double bond . The compound has a molecular weight of 112.2126 .


Molecular Structure Analysis

The molecular structure of “3-Methyl-2-heptene” consists of a seven-carbon chain with a double bond between the second and third carbons, and a methyl group attached to the third carbon . The compound exists as both cis and trans isomers .


Physical And Chemical Properties Analysis

“3-Methyl-2-heptene” has a density of approximately 0.7 g/cm³ . It has a boiling point of around 120.0°C at 760 mmHg . The compound has a vapor pressure of 18.6 mmHg at 25°C and an enthalpy of vaporization of 34.3 kJ/mol . The compound has no hydrogen bond acceptors or donors, and it has three freely rotating bonds .

Scientific Research Applications

Gas-Phase Reactions and Atmospheric Chemistry

3-Methyl-2-heptene is involved in gas-phase reactions with ozone (O3), which are significant for atmospheric chemistry. Atkinson, Tuazon, and Aschmann (1995) investigated the reactions of O3 with various alkenes, including 1-heptene, which is structurally related to 3-Methyl-2-heptene. They found that these reactions produce OH radicals and several carbonyl products, contributing to our understanding of atmospheric processes and ozone chemistry (Atkinson, Tuazon, & Aschmann, 1995).

Renewable Fuel Synthesis

Research by Harvey and Quintana (2010) explored the synthesis of renewable jet and diesel fuels from 2-ethyl-1-hexene, leading to the formation of 3-Methyl-2-heptene and 3-Methyl-3-heptene isomers. This study highlights the potential of 3-Methyl-2-heptene in the production of sustainable fuels, demonstrating its relevance in green chemistry and renewable energy solutions (Harvey & Quintana, 2010).

Synthesis of Fragrance Compounds

Ballini, Petrini, and Marotta (1989) used (Z)-7-Nitro-3-heptene, a compound closely related to 3-Methyl-2-heptene, as an intermediate in synthesizing jasmone and other jasmine fragrance components. This research demonstrates the role of 3-Methyl-2-heptene derivatives in the synthesis of valuable fragrance compounds, which are widely used in the perfume industry (Ballini, Petrini, & Marotta, 1989).

Polymerization and Material Science

3-Methyl-2-heptene's derivatives are useful in polymer science. Wang et al. (2019) conducted polymerization of 3-heptene, which is structurally similar to 3-Methyl-2-heptene. They discovered that 3-heptene could be polymerized to produce branched amorphous polymers with a variety of applications in material science. This research highlights the potential of 3-Methyl-2-heptene in the development of new polymeric materials (Wang et al., 2019).

properties

IUPAC Name

(E)-3-methylhept-2-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16/c1-4-6-7-8(3)5-2/h5H,4,6-7H2,1-3H3/b8-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFKLSPUVNMOIJB-VMPITWQZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=CC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC/C(=C/C)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401015848
Record name 3-methyl-2-Heptene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401015848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-2-heptene

CAS RN

3404-75-9
Record name 2-Heptene, 3-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003404759
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-methyl-2-Heptene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401015848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2E)-3-methylhept-2-ene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
117
Citations
BG Harvey, RL Quintana - Energy & Environmental Science, 2010 - pubs.rsc.org
… Montmorillonite K-10 and sulfated zirconia readily isomerized 2-ethyl-1-hexene to a mixture of the cis- and trans isomers of 3-methyl-2-heptene and 3-methyl-3-heptene, but were …
Number of citations: 121 pubs.rsc.org
Z Xu, JP Chada, D Zhao, CA Carrero, YT Kim… - ACS …, 2016 - ACS Publications
… trans-3-Methyl-2-heptene, however, is exclusively produced from head-to-carbon-6 … This indicates that the catalyst cannot isomerize the double bond of the 3-methyl-2-heptene product. …
Number of citations: 34 pubs.acs.org
K Insausti, MJ Beriain, C Gorraiz… - Journal of food …, 2002 - Wiley Online Library
… The degradation of beef quality with increasing storage time was evidenced by the increase in 2,3,3‐trimethylpentane, 2,2,5‐trimethylhexane, 3‐octene, 3‐methyl‐2‐heptene, 2‐octene, …
Number of citations: 99 ift.onlinelibrary.wiley.com
M Michman, S Nussbaum - Journal of Organometallic Chemistry, 1981 - Elsevier
… From acetone mesityl oxide is obtained in -70% yield, while from ethyl methyl ketone 3-methyl-2-heptene-&one and 3-methyl-3-heptene-&one are formed in equal amounts in a total …
Number of citations: 11 www.sciencedirect.com
K Insausti, MJ Beriain, G Lizaso, TR Carr, A Purroy - Animal, 2008 - cambridge.org
… 2-propanone was negatively related to C18:3n-3, C20:4n-6, PUFA and n-6; DMS was negatively related to C18:3n-6; 3-methyl-2-heptene was negatively related to C24:0; 2octene and 3…
Number of citations: 51 www.cambridge.org
JSR Zilenovski, SS Hall - The Journal of Organic Chemistry, 1979 - ACS Publications
… 6,10-dimethyl-3,5,9-undecatrien-2-one (pseudoionone, 2), as well as l-(2,6,6-trimethyl-l-cyclohexen-l-yl)-3-methyl-2-butene (10), l-(2,6,6-trimethyl-lcyclohexen-l-yl)-3-methyl-2-heptene (…
Number of citations: 14 pubs.acs.org
JS Naworski, P Harriott - Industrial & Engineering Chemistry …, 1969 - ACS Publications
… Carbonium ion 4 is probably of minor importance since 4 would be expected to rearrange to the 3-methyl-3heptyl cation and then yield 3-methyl-2-heptene and -3heptene. Both these …
Number of citations: 10 pubs.acs.org
YT Kim, JP Chada, Z Xu, YJ Pagan-Torres… - Journal of …, 2015 - Elsevier
… Primary products from C4 olefin dimerization were 3,4-dimethyl-2-hexene and 3-methyl-2-heptene. The oligomerization products followed the Schulz–Flory chain growth distribution. …
Number of citations: 72 www.sciencedirect.com
KC Nam, DU Ahn - Meat Science, 2003 - Elsevier
… , and 3-methyl-2-heptene had increasing trends as the exposure time to oxygen decreased (Table 7). The amounts of benzene, toluene, 1-octene, octane, and 3-methyl-2-heptene were …
Number of citations: 159 www.sciencedirect.com
L Wojnárovits, L Kozári, C Keszei, G Földiák - Journal of Photochemistry, 1982 - Elsevier
Structural isomerization to open-chain alkenes was observed in the photolysis of methylcyclohexane 1,2-dimethylcyclohexane, 1,3-dimethylcyclohexane and 1,4-dimethylcyclohexane; …
Number of citations: 13 www.sciencedirect.com

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